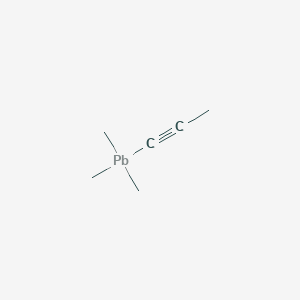
Trimethyl(prop-1-yn-1-yl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(prop-1-yn-1-yl)plumbane is a chemical compound with the molecular formula C6H12Pb It is an organolead compound, which means it contains a lead atom bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(prop-1-yn-1-yl)plumbane typically involves the reaction of lead-containing precursors with alkynes. One common method is the reaction of trimethyllead chloride with propargyl magnesium bromide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and the potential hazards associated with lead compounds. similar organolead compounds are typically produced in controlled environments with strict safety protocols to manage the toxicity and environmental impact of lead.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(prop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The trimethyl and prop-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield lead oxides, while substitution reactions can produce a variety of organolead derivatives .
Wissenschaftliche Forschungsanwendungen
Trimethyl(prop-1-yn-1-yl)plumbane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Trimethyl(prop-1-yn-1-yl)plumbane involves its interaction with various molecular targets and pathways. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. The compound can also participate in electron transfer reactions, affecting the redox state of the lead atom and the overall reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyllead chloride: Another organolead compound with similar reactivity but different substituents.
Trimethylsilylacetylene: A silicon-containing analog with similar structural features but different chemical properties.
Tetramethyllead: A related organolead compound with four methyl groups instead of the prop-1-yn-1-yl group.
Uniqueness
The combination of these groups allows for unique substitution and addition reactions that are not possible with other organolead compounds .
Eigenschaften
CAS-Nummer |
2526-55-8 |
|---|---|
Molekularformel |
C6H12Pb |
Molekulargewicht |
291 g/mol |
IUPAC-Name |
trimethyl(prop-1-ynyl)plumbane |
InChI |
InChI=1S/C3H3.3CH3.Pb/c1-3-2;;;;/h1H3;3*1H3; |
InChI-Schlüssel |
CLQWGKQBOCCELX-UHFFFAOYSA-N |
Kanonische SMILES |
CC#C[Pb](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
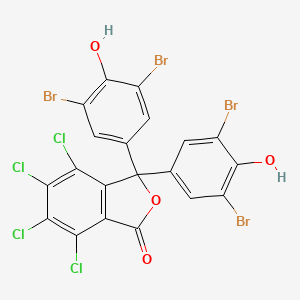
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
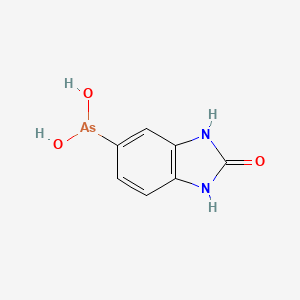

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)


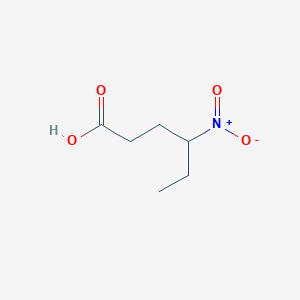
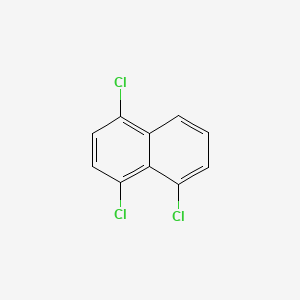
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
